molecular formula C10H17NO B12271585 3-Propyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087798-48-8

3-Propyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B12271585
CAS No.: 1087798-48-8
M. Wt: 167.25 g/mol
InChI Key: OWVPKAYXJLCICH-UHFFFAOYSA-N
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Description

3-Propyl-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a bicyclic ring system with nitrogen and oxygen atoms. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-3-azabicyclo[3.2.1]octan-8-one can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-Propyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Propyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the propyl group.

    8-Oxa-3-azabicyclo[3.2.1]octane: This compound contains an oxygen atom in the bicyclic ring system.

    8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a cyclopropyl group instead of a propyl group.

Uniqueness

3-Propyl-3-azabicyclo[3.2.1]octan-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1087798-48-8

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-propyl-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C10H17NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-9H,2-7H2,1H3

InChI Key

OWVPKAYXJLCICH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CCC(C1)C2=O

Origin of Product

United States

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